molecular formula C15H13N3OS3 B5807074 N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide

Cat. No.: B5807074
M. Wt: 347.5 g/mol
InChI Key: KJESADKHWXCONQ-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is a heterocyclic compound that contains both thiadiazole and thiophene moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers in various fields.

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which suggests that they may affect the DNA replication pathway and its downstream effects.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells , suggesting that they may have cytotoxic effects.

Action Environment

It is known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine , which in turn is the skeleton of three nucleic bases. Therefore, the environment in which these nucleic bases are present could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenylsulfanyl)acetamide

Uniqueness

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS3/c19-13(9-12-7-4-8-20-12)16-14-17-18-15(22-14)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJESADKHWXCONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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